
Synthesis and Purification of HCV Peptide (131-
140) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HCV Peptide (131-140)

Cat. No.: B15139664 Get Quote

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a comprehensive guide to the synthesis and purification of the

Hepatitis C Virus (HCV) core protein peptide fragment 131-140, with the amino acid sequence

Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val (ADLMGYIPLV). This peptide is a known epitope for

cytotoxic T lymphocytes and is frequently utilized in HCV-related immunological research.[1][2]

The following protocols are based on established solid-phase peptide synthesis (SPPS) and

purification methodologies.

Introduction
The HCV peptide (131-140) is a crucial tool for studying the cellular immune response to the

Hepatitis C virus. Its hydrophobic nature presents specific challenges during synthesis and

purification. The protocols outlined below are optimized to address these challenges, ensuring

a high-purity final product suitable for sensitive research applications. The synthesis is based

on the widely used Fmoc/tBu strategy, and purification is achieved through reverse-phase high-

performance liquid chromatography (RP-HPLC).

Data Summary
The following tables summarize representative quantitative data for the synthesis and

purification of HCV Peptide (131-140).
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Table 1: Synthesis Parameters and Yield

Parameter Value

Synthesis Scale 0.25 mmol

Resin Pre-loaded Fmoc-Val-Wang resin

Coupling Reagent HBTU/HOBt

Deprotection Reagent 20% Piperidine in DMF

Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)

Crude Peptide Yield ~75-85%

Purified Peptide Yield ~30-40% (of crude)

Table 2: Purification and Characterization

Parameter Value

Purification Method Reverse-Phase HPLC

Column C18, 5 µm, 100 Å

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 20-60% B over 30 min

Purity (by analytical HPLC) >98%

Identity Confirmation
Electrospray Ionization Mass Spectrometry

(ESI-MS)

Observed Mass (m/z) [M+H]⁺ ≈ 1091.3 Da

Theoretical Mass 1090.3 Da
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Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide
(131-140)
This protocol describes the manual synthesis of the ADLMGYIPLV peptide using the Fmoc/tBu

strategy.

Materials:

Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-

Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH

Pre-loaded Fmoc-Val-Wang resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HOBt (Hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized Water

Diethyl ether

Procedure:

Resin Swelling: Swell the pre-loaded Fmoc-Val-Wang resin in DMF for 30 minutes in a

reaction vessel.
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Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Amino Acid Coupling:

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to

resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

Add DIPEA (6 equivalents) to the amino acid solution and mix.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is

positive, repeat the coupling step.

Wash the resin with DMF (3x) and DCM (3x).

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Leu,

Pro, Ile, Tyr, Gly, Met, Leu, Asp, Ala).

Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to

remove the N-terminal Fmoc group.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the crude peptide.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide pellet under vacuum.

Purification of HCV Peptide (131-140) by RP-HPLC
Materials:

Crude HCV Peptide (131-140)

Deionized water

Acetonitrile (ACN)

Trifluoroacetic acid (TFA)

C18 reverse-phase HPLC column

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing

50% acetonitrile in water with 0.1% TFA.

HPLC Setup:

Equilibrate the C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and

5% Solvent B (0.1% TFA in acetonitrile).

Purification:

Inject the dissolved crude peptide onto the column.

Elute the peptide using a linear gradient of 20% to 60% Solvent B over 30 minutes at a

flow rate of 1 mL/min.
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Monitor the elution profile at 220 nm and 280 nm.

Collect fractions corresponding to the major peak.

Purity Analysis:

Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm

purity.

Pool the fractions with a purity of >98%.

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide

as a white powder.

Characterization
Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization

mass spectrometry (ESI-MS) to verify the molecular weight.

Analytical HPLC: Determine the final purity of the peptide by analytical RP-HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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